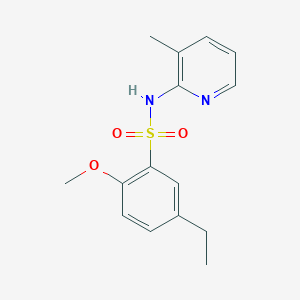![molecular formula C17H21N3O B500623 2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine CAS No. 918933-13-8](/img/structure/B500623.png)
2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine is a compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . These receptors are significant targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine, has been a subject of research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of 2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine could involve further investigation of its potential as an alpha1-adrenergic receptor antagonist . The results of a comparative analysis highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation .
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h2-9H,10-13,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIYNIDQOTOJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)-1-piperazinyl]phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500546.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500549.png)
![1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500550.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500551.png)

![1-[(2,4-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B500555.png)



![4-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500563.png)